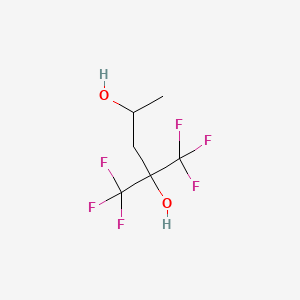

1,1,1-Trifluoro-2-trifluoromethyl-2,4-pentanediol

説明

The exact mass of the compound 1,1,1-Trifluoro-2-trifluoromethyl-2,4-pentanediol is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 659256. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 1,1,1-Trifluoro-2-trifluoromethyl-2,4-pentanediol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,1,1-Trifluoro-2-trifluoromethyl-2,4-pentanediol including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

1,1,1-trifluoro-2-(trifluoromethyl)pentane-2,4-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8F6O2/c1-3(13)2-4(14,5(7,8)9)6(10,11)12/h3,13-14H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAJCOMPEAMJMEB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(C(F)(F)F)(C(F)(F)F)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8F6O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70956328 | |

| Record name | 1,1,1-Trifluoro-2-(trifluoromethyl)pentane-2,4-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70956328 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34844-48-9 | |

| Record name | 1,1,1-Trifluoro-2-(trifluoromethyl)-2,4-pentanediol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=34844-48-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4-Pentanediol, 1,1,1-trifluoro-2-(trifluoromethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034844489 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,1,1-Trifluoro-2-(trifluoromethyl)pentane-2,4-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70956328 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

1,1,1-Trifluoro-2-trifluoromethyl-2,4-pentanediol synthesis route

An In-depth Technical Guide to the Synthesis of 1,1,1-Trifluoro-2-trifluoromethyl-2,4-pentanediol

Abstract

Fluorinated organic compounds are of paramount importance in modern chemistry, with applications spanning pharmaceuticals, agrochemicals, and materials science.[1][2] The strategic introduction of fluorine atoms can dramatically alter a molecule's physical, chemical, and biological properties, including its metabolic stability, lipophilicity, and binding affinity.[1][3] Among the vast array of organofluorine compounds, fluorinated diols serve as critical building blocks for advanced polymers and specialty chemicals.[4][5][6] This guide provides a comprehensive technical overview of the synthetic pathways to 1,1,1-Trifluoro-2-trifluoromethyl-2,4-pentanediol, a unique diol featuring a gem-ditrifluoromethyl carbinol moiety. We will explore the primary and most efficient synthesis route involving an aldol reaction followed by reduction, as well as alternative organometallic approaches. This document is intended for researchers, chemists, and drug development professionals, offering detailed mechanistic insights, step-by-step experimental protocols, and critical safety considerations.

Introduction and Retrosynthetic Analysis

1,1,1-Trifluoro-2-trifluoromethyl-2,4-pentanediol is a specialized diol whose properties are dominated by the two highly electronegative trifluoromethyl (CF₃) groups attached to the same carbon atom (C2). This structural feature creates a sterically hindered and highly electron-deficient tertiary alcohol, while the second hydroxyl group provides a site for further functionalization.

A logical retrosynthetic analysis points to the disconnection of the C2-C3 bond. This strategy suggests a nucleophilic addition to a highly electrophilic two-carbon ketone fragment.

Figure 1: Retrosynthetic Analysis

This analysis identifies the key synthons:

-

An electrophilic C2-carbonyl source: Hexafluoroacetone (HFA) , (CF₃)₂CO. HFA is an exceptionally reactive electrophile due to the powerful inductive effect of its two CF₃ groups.[7][8][9]

-

A nucleophilic three-carbon source: The enolate of acetone .

This leads directly to the most practical and widely employed synthetic strategy: a two-step process involving an aldol condensation followed by a selective reduction.

Primary Synthesis Route: Aldol Condensation and Subsequent Reduction

The most efficient and direct pathway to the target diol involves the base-catalyzed aldol condensation of hexafluoroacetone with acetone to form an intermediate keto-alcohol, which is then selectively reduced to the diol.

Mechanism and Rationale

Step 1: Aldol Condensation. A catalytic amount of a suitable base (e.g., potassium carbonate, triethylamine) is used to deprotonate acetone, forming a nucleophilic enolate. This enolate readily attacks the highly electrophilic carbonyl carbon of hexafluoroacetone. HFA's reactivity is so pronounced that it readily forms a stable gem-diol hydrate in the presence of water, a testament to its electrophilicity.[7][10] The resulting alkoxide intermediate is then protonated during workup to yield the keto-alcohol, 1,1,1-trifluoro-2-(trifluoromethyl)pentan-2-ol-4-one.

Step 2: Ketone Reduction. The intermediate keto-alcohol is selectively reduced to the diol. Sodium borohydride (NaBH₄) is the reagent of choice for this transformation. It is a mild reducing agent that chemoselectively reduces the ketone to a secondary alcohol without affecting other functional groups and is compatible with protic solvents like methanol or ethanol.[11] More powerful reagents like lithium aluminum hydride (LiAlH₄) could also be used but require stricter anhydrous conditions and offer no significant advantage here.

Step-by-Step Procedure:

Part A: Synthesis of 1,1,1-Trifluoro-2-(trifluoromethyl)pentan-2-ol-4-one

-

Equip a 500 mL three-necked flask with a magnetic stirrer, a gas inlet tube, and a dry ice/acetone condenser. Ensure the system is under a positive pressure of nitrogen.

-

Charge the flask with anhydrous acetone (58 g, 1.0 mol), anhydrous diethyl ether (200 mL), and finely powdered anhydrous potassium carbonate (1.4 g, 0.01 mol).

-

Cool the stirred mixture to 0-5 °C using an ice bath.

-

Slowly bubble hexafluoroacetone (HFA) gas (166 g, 1.0 mol) into the reaction mixture through the gas inlet tube over 2-3 hours. The reaction is exothermic; maintain the temperature below 10 °C.

-

After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 2 hours.

-

Quench the reaction by slowly adding 100 mL of water. Separate the organic layer.

-

Extract the aqueous layer twice with 50 mL portions of diethyl ether.

-

Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude keto-alcohol intermediate. This product is often of sufficient purity for the next step.

Part B: Reduction to 1,1,1-Trifluoro-2-trifluoromethyl-2,4-pentanediol

-

Dissolve the crude keto-alcohol from Part A in 250 mL of methanol in a 500 mL flask and cool to 0-5 °C in an ice bath.

-

Slowly add sodium borohydride (NaBH₄) (7.6 g, 0.2 mol) in small portions over 30 minutes, ensuring the temperature remains below 15 °C.

-

After the addition, remove the ice bath and stir the reaction at room temperature for 1 hour.

-

Cool the mixture again in an ice bath and carefully quench the reaction by slowly adding 1M HCl until the solution is acidic (pH ~2-3) to neutralize excess NaBH₄ and hydrolyze the borate esters.

-

Remove most of the methanol via rotary evaporation.

-

Add 150 mL of water to the residue and extract the product with diethyl ether (3 x 75 mL).

-

Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and evaporate the solvent to yield the crude diol.

Alternative Synthesis Route: Grignard Reaction

An alternative approach involves the use of organometallic reagents, specifically a Grignard reaction. The most viable strategy in this class is the reaction of a methyl Grignard reagent with a diketone precursor, hexafluoroacetylacetone (HFAA). [12][13]

Rationale and Mechanism

This route begins with the commercially available HFAA. The reaction involves a double nucleophilic addition of a methyl Grignard reagent (e.g., methylmagnesium bromide, CH₃MgBr) to the two carbonyl groups of HFAA. Grignard reagents are potent nucleophiles capable of attacking ketone functionalities. An acidic workup is required to protonate the two resulting magnesium alkoxides to form the diol.

Experimental Protocol

Materials:

-

Magnesium turnings

-

Methyl bromide or iodide

-

Hexafluoroacetylacetone (HFAA)

-

Anhydrous THF

-

Ammonium chloride solution, saturated

-

Iodine crystal (for initiation)

Step-by-Step Procedure:

-

Prepare Grignard Reagent: In a flame-dried, three-necked flask under nitrogen, place magnesium turnings (5.3 g, 0.22 mol). Add a small crystal of iodine and 50 mL of anhydrous THF. Slowly add a solution of methyl bromide (20 g, 0.21 mol) in 100 mL of anhydrous THF via a dropping funnel. The reaction should initiate (indicated by heat and color change). Maintain a gentle reflux during the addition. After completion, stir for another hour.

-

Grignard Reaction: Cool the freshly prepared Grignard reagent to 0 °C. In a separate flask, dissolve HFAA (20.8 g, 0.1 mol) in 100 mL of anhydrous THF.

-

Slowly add the HFAA solution to the stirred Grignard reagent at 0 °C. An exothermic reaction will occur. Maintain the temperature below 20 °C.

-

After the addition is complete, allow the mixture to stir at room temperature for 2 hours.

-

Workup: Cool the reaction mixture to 0 °C and quench by the slow, careful addition of saturated aqueous ammonium chloride solution.

-

Extract the product with diethyl ether (3 x 100 mL).

-

Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and remove the solvent to yield the crude product.

Purification and Characterization

| Method | Purpose | Expected Outcome |

| Vacuum Distillation | Purification of the final product. | The diol is a viscous liquid or low-melting solid; distillation under vacuum can provide a highly pure sample. |

| ¹H NMR | Structural confirmation. | Signals corresponding to two OH protons (broad), one CH proton, one CH₂ group, and one CH₃ group. |

| ¹⁹F NMR | Confirmation of CF₃ groups. | A single sharp peak (singlet) is expected, as both CF₃ groups are chemically equivalent. |

| ¹³C NMR | Carbon skeleton analysis. | Signals for the five distinct carbon atoms in the molecule. The C-F couplings will be visible. |

| IR Spectroscopy | Functional group identification. | A broad absorption band around 3400 cm⁻¹ for O-H stretching and strong absorptions in the 1100-1300 cm⁻¹ region for C-F stretching. |

| Mass Spectrometry | Molecular weight confirmation. | The molecular ion peak (M⁺) or protonated molecule ([M+H]⁺) corresponding to C₅H₆F₆O₂. |

Safety Considerations

-

Hexafluoroacetone (HFA): HFA is a toxic, nonflammable gas that is a severe irritant to the skin, eyes, and respiratory system. [9][10]It reacts vigorously with water to form an acidic hydrate. [7][10]All operations involving HFA must be conducted in a well-ventilated chemical fume hood with appropriate personal protective equipment (PPE), including chemical-resistant gloves and safety goggles.

-

Grignard Reagents: Organomagnesium compounds are highly reactive, flammable, and react violently with water and protic solvents. Strict anhydrous and inert atmosphere (nitrogen or argon) conditions are mandatory for their preparation and use.

-

Reducing Agents: Sodium borohydride can release flammable hydrogen gas upon contact with acid or when heated. Lithium aluminum hydride is even more reactive and can ignite spontaneously in moist air. Handle with extreme care away from water and ignition sources.

Conclusion

The synthesis of 1,1,1-Trifluoro-2-trifluoromethyl-2,4-pentanediol is most reliably and efficiently achieved through a two-step sequence involving the base-catalyzed aldol condensation of hexafluoroacetone and acetone, followed by the selective reduction of the intermediate ketone with sodium borohydride. This method is high-yielding and utilizes readily available starting materials. While alternative routes using Grignard reagents are chemically viable, they often involve more hazardous reagents and less common starting materials. The unique structural properties of this diol make it a valuable building block for creating advanced fluorinated materials and potential pharmaceutical intermediates, underscoring the importance of robust and well-understood synthetic protocols.

References

-

Qiu, W., & Burton, D. J. (1992). Preparation of Fluorinated 1,2- and , -Diols. American Chemical Society. Available at: [Link]

-

Ameduri, B., et al. (2018). Synthesis of Fluorinated Telechelic Diols Based on 3,3,3-Trifluoropropene as Precursors of Well-Defined Fluoropolymers. Organic Letters, ACS Publications. Available at: [Link]

-

Li, J., et al. (2017). Synthesis of a fluoro-diol and preparation of fluorinated waterborne polyurethanes with high elongation at break. Taylor & Francis Online. Available at: [Link]

-

Hexafluoroacetone. (n.d.). Wikipedia. Available at: [Link]

-

Hexafluoroacetone. (n.d.). chemeurope.com. Available at: [Link]

-

Mu, J., et al. (2025). Precise and selective asymmetric synthesis of fluorinated compounds via enzymatic approach. The Innovation Life. Available at: [Link]

-

Vechorkin, O., & Hu, X. (2021). Fluorine in metal-catalyzed asymmetric transformations: the lightest halogen causing a massive effect. Dalton Transactions. Available at: [Link]

-

Middleton, W. J. (1971). Hexafluoroacetone. Organic Syntheses. Available at: [Link]

-

Koksch, B., et al. (2021). Asymmetric synthesis of fluorinated derivatives of aromatic and γ-branched amino acids via a chiral Ni(II) complex. Beilstein Journal of Organic Chemistry. Available at: [Link]

-

Hexafluoroacetone. (n.d.). PubChem, National Institutes of Health. Available at: [Link]

-

Hexafluoroacetone. (n.d.). Grokipedia. Available at: [Link]

-

Grignard Reaction. (2022). CRIPS. Available at: [Link]

-

Reformatsky Reaction. (n.d.). PHARMD GURU. Available at: [Link]

-

Reformatsky Reaction. (n.d.). Organic Chemistry Portal. Available at: [Link]

-

Reformatsky reaction. (n.d.). Wikipedia. Available at: [Link]

- Method for preparing 1,1, 1-trifluoro-2-methyl-2-propanol. (2021). Google Patents.

Sources

- 1. Precise and selective asymmetric synthesis of fluorinated compounds via enzymatic approach [the-innovation.org]

- 2. Asymmetric synthesis of fluorinated derivatives of aromatic and γ-branched amino acids via a chiral Ni(II) complex - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Fluorine in metal-catalyzed asymmetric transformations: the lightest halogen causing a massive effect - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. tandfonline.com [tandfonline.com]

- 7. Hexafluoroacetone - Wikipedia [en.wikipedia.org]

- 8. Hexafluoroacetone [chemeurope.com]

- 9. grokipedia.com [grokipedia.com]

- 10. Hexafluoroacetone | CF3COCF3 | CID 12695 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Organic Syntheses Procedure [orgsyn.org]

- 12. Buy Hexafluoroacetylacetone | 1522-22-1 [smolecule.com]

- 13. HEXAFLUOROACETYLACETONE(1522-22-1) IR Spectrum [chemicalbook.com]

Physicochemical properties of 1,1,1-Trifluoro-2-trifluoromethyl-2,4-pentanediol

An In-depth Technical Guide to the Physicochemical Properties of 1,1,1-Trifluoro-2-(trifluoromethyl)pentane-2,4-diol

Foreword: In the landscape of modern drug discovery and materials science, the strategic incorporation of fluorine atoms into organic scaffolds is a cornerstone of molecular design. The trifluoromethyl group (-CF3), in particular, offers a powerful tool for modulating a molecule's electronic properties, lipophilicity, metabolic stability, and binding affinity.[1][2][3] This guide focuses on a molecule of significant interest: 1,1,1-Trifluoro-2-(trifluoromethyl)pentane-2,4-diol. Possessing two trifluoromethyl groups and a diol functionality, this compound represents a versatile building block for creating novel pharmaceuticals and advanced materials. This document provides a comprehensive analysis of its known physicochemical properties, detailed protocols for its characterization, and insights into its potential applications, tailored for the practicing researcher and development professional.

Molecular Identity and Structural Framework

The foundation of understanding any chemical entity lies in its precise molecular structure. 1,1,1-Trifluoro-2-(trifluoromethyl)pentane-2,4-diol is a unique aliphatic diol whose properties are dominated by the heavy fluorination at one terminus.

-

Systematic Name: 1,1,1-Trifluoro-2-(trifluoromethyl)pentane-2,4-diol

-

Molecular Formula: C₆H₈F₆O₂

-

Molecular Weight: 226.12 g/mol

The structure features two chiral centers at the C2 and C4 positions, meaning it can exist as different stereoisomers. The spatial arrangement of the hydroxyl and trifluoromethyl groups is a critical consideration, as stereochemistry often dictates biological activity and material properties. The geminal trifluoromethyl groups on the C2 carbinol create a sterically hindered and highly electron-deficient environment, significantly influencing the acidity and reactivity of the adjacent hydroxyl group.

Core Physicochemical Data

Quantitative data provides the essential parameters for experimental design and application development. The following table summarizes the key physicochemical properties reported or predicted for this compound. It is important to note that publicly available experimental data for this specific molecule is limited; some values are derived from closely related parent compounds or computational predictions.

| Property | Value / Observation | Source / Rationale |

| Appearance | Expected to be a solid at room temperature. | General property of similar small diols. |

| Boiling Point | 190.8 °C (at 760 mmHg) | [4] |

| Density | 1.451 g/cm³ (at 20 °C) | [4] |

| pKa | Predicted ≈ 9.55 | [4] |

| Solubility | Limited solubility in polar solvents like water; miscible with fluorinated solvents. | [4] |

Insight into Properties:

-

Boiling Point: The relatively high boiling point for a molecule of this size is attributable to strong intermolecular hydrogen bonding enabled by the two hydroxyl groups.

-

pKa: The predicted pKa is significantly lower (more acidic) than that of a typical alcohol (e.g., isopropanol, pKa ~17). This increased acidity is a direct consequence of the powerful inductive electron-withdrawing effect of the two adjacent trifluoromethyl groups, which stabilize the resulting alkoxide conjugate base.[4]

-

Solubility: The combination of polar hydroxyl groups and a highly fluorinated, nonpolar "tail" gives the molecule amphiphilic character, though its overall solubility profile leans towards fluorinated or less polar organic solvents.[4]

Synthesis and Chemical Reactivity

Understanding the synthesis of a molecule is critical for its practical application and for appreciating its inherent reactivity.

Synthetic Pathway

A common route to this class of fluorinated diols involves a two-step process starting from readily available materials.[4]

-

Aldol Condensation: Hexafluoroacetone reacts with acetone under basic conditions to form the intermediate ketone, 1,1,1-trifluoro-4-hydroxy-2-(trifluoromethyl)pentan-2-one.[4]

-

Reduction: The ketone in the intermediate is then reduced to the corresponding secondary alcohol using standard reducing agents like sodium borohydride or through catalytic hydrogenation, yielding the final diol product.[4]

Caption: Synthetic route to 1,1,1-Trifluoro-2-(trifluoromethyl)pentane-2,4-diol.

Reactivity Insights

The electron-withdrawing nature of the trifluoromethyl groups not only affects the acidity of the hydroxyls but also reduces their nucleophilicity.[4] Consequently, derivatization reactions like esterification or etherification at the hydroxyl positions may require more forcing conditions or highly reactive reagents compared to their non-fluorinated analogs.[4]

Experimental Protocols for Characterization

A multi-technique approach is essential for the unambiguous confirmation of the structure and purity of the target compound. The following protocols form a self-validating system for characterization.

Structural Elucidation via NMR Spectroscopy

Rationale: Nuclear Magnetic Resonance (NMR) is the most definitive method for structural characterization in organic chemistry. For this molecule, a combination of ¹H, ¹³C, and ¹⁹F NMR is required to assign all atoms and confirm connectivity.

Step-by-Step Methodology:

-

Sample Preparation: Dissolve 15-25 mg of the sample in ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube.

-

¹H NMR Acquisition: Acquire a standard proton spectrum. Pay close attention to the complex splitting patterns (multiplicities) of the aliphatic protons due to coupling with both neighboring protons and fluorine atoms (²JHF, ³JHF). The two hydroxyl protons may appear as broad singlets or multiplets, depending on the solvent and concentration.

-

¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum. The carbons attached to the trifluoromethyl groups (C1 and the CF₃ at C2) will appear as quartets with large one-bond C-F coupling constants (¹JCF). The other carbons in the backbone may also show smaller long-range C-F couplings.

-

¹⁹F NMR Acquisition: Acquire a proton-decoupled fluorine spectrum. Two distinct signals are expected, corresponding to the two electronically non-equivalent trifluoromethyl groups. Based on literature for the parent compound, these peaks may appear around δ -72.3 ppm and -108.5 ppm.[4]

-

Data Analysis: Integrate all spectra, assign chemical shifts (ppm), and analyze coupling constants (Hz) to piece together the complete molecular structure.

Caption: A workflow for comprehensive structural analysis using NMR spectroscopy.

Functional Group Confirmation via Infrared (IR) Spectroscopy

Rationale: IR spectroscopy is a rapid and effective technique for confirming the presence of key functional groups.

Step-by-Step Methodology:

-

Sample Preparation: Prepare the sample using an appropriate method (e.g., as a thin film on a salt plate for a liquid/low-melting solid, or as a KBr pellet for a crystalline solid).

-

Data Acquisition: Acquire the spectrum over the range of 4000-400 cm⁻¹.

-

Data Analysis: Analyze the spectrum for characteristic absorption bands. Key expected signals include:

-

~3400 cm⁻¹ (broad): A strong, broad absorption corresponding to the O-H stretching of the hydrogen-bonded hydroxyl groups.[4]

-

~2900 cm⁻¹ (medium): C-H stretching from the aliphatic backbone.

-

~1150–1250 cm⁻¹ (strong): A very strong and complex absorption region characteristic of C-F stretching vibrations from the trifluoromethyl groups.[4]

-

Applications in Drug Development and Research

The incorporation of trifluoromethyl groups is a well-established strategy in medicinal chemistry to enhance drug efficacy and pharmacokinetic profiles.[1][6]

-

Metabolic Stability: The C-F bond is exceptionally strong, making the -CF₃ group highly resistant to metabolic degradation by cytochrome P450 enzymes. Placing these groups at metabolically vulnerable positions can significantly increase a drug's half-life.[3]

-

Lipophilicity and Permeability: The -CF₃ group is highly lipophilic, which can improve a compound's ability to cross cellular membranes and the blood-brain barrier.[1][3]

-

Binding Affinity: The strong dipole and electron-withdrawing nature of the -CF₃ group can alter the electronic landscape of a molecule, potentially leading to stronger binding interactions with target proteins through electrostatic or hydrogen bonding interactions.[3]

1,1,1-Trifluoro-2-(trifluoromethyl)pentane-2,4-diol serves as an ideal chiral building block or scaffold to introduce these beneficial properties into new chemical entities, making it a valuable tool for drug development professionals.

References

-

PubChem. (n.d.). 1,1,1-Trifluoro-2,4-pentanedione. Retrieved January 17, 2026, from [Link]

-

ResearchGate. (n.d.). displays the 1 H NMR spectrum of a 1,1,1-trifluoro-2,4-pentanedione... Retrieved January 17, 2026, from [Link]

-

Supporting Information. (n.d.). [No specific title available]. Retrieved January 17, 2026, from [Link]

-

PubChem. (n.d.). 1,1,1-Trifluoro-2-pentanol. Retrieved January 17, 2026, from [Link]

-

PubChem. (n.d.). 4-Penten-2-ol, 1,1,1-trifluoro-2-(trifluoromethyl)-. Retrieved January 17, 2026, from [Link]

-

MDPI. (2021). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Retrieved January 17, 2026, from [Link]

-

CAS Common Chemistry. (n.d.). 2-[2-[2-(2-Aminoethoxy)ethoxy]ethoxy]ethanol. Retrieved January 17, 2026, from [Link]

-

MDPI. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Retrieved January 17, 2026, from [Link]

-

PubMed Central. (n.d.). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Retrieved January 17, 2026, from [Link]

-

ALFA CHEMICAL. (n.d.). CAS:86770-74-3 | 2-(2-(2-(2-Aminoethoxy)ethoxy)ethoxy)ethanol. Retrieved January 17, 2026, from [Link]

-

NIST WebBook. (n.d.). 4-Penten-2-ol, 1,1,1-trifluoro-2-(trifluoromethyl)-. Retrieved January 17, 2026, from [Link]

-

ResearchGate. (2022). (PDF) FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Retrieved January 17, 2026, from [Link]

-

MDPI. (2021). Synthesis of 1-Trifluorometylindanes and Close Structures: A Mini Review. Retrieved January 17, 2026, from [Link]

-

PubMed Central. (2023). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. Retrieved January 17, 2026, from [Link]

-

MDPI. (2024). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Retrieved January 17, 2026, from [Link]

-

NIST WebBook. (n.d.). 4-Penten-2-ol, 1,1,1-trifluoro-2-(trifluoromethyl)-. Retrieved January 17, 2026, from [Link]

Sources

- 1. jelsciences.com [jelsciences.com]

- 2. mdpi.com [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. 4-(p-Tolyl)-1,1,1-trifluoro-2-trifluoromethyl-2,4-pentanediol (101931-59-3) for sale [vulcanchem.com]

- 5. 1,1,1-Trifluoro-2-trifluoromethylpentane-2,4-diol | 34844-48-9 [chemicalbook.com]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide to 1,1,1-Trifluoro-2-trifluoromethyl-2,4-pentanediol (CAS 34844-48-9)

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of Fluorinated Diols

The introduction of fluorine atoms into organic molecules can dramatically alter their physicochemical and biological properties, a strategy widely employed in drug discovery and materials science. The presence of fluorine can enhance metabolic stability, increase binding affinity, and modify lipophilicity and bioavailability.[1] 1,1,1-Trifluoro-2-trifluoromethyl-2,4-pentanediol, a gem-bis(trifluoromethyl)ated diol, represents a versatile building block for the synthesis of novel fluorinated compounds. Its unique structural features, including two hydroxyl groups for further functionalization and the sterically demanding and electron-withdrawing bis(trifluoromethyl) group, make it a molecule of significant interest for creating advanced polymers and potential pharmaceutical candidates. This guide provides a comprehensive overview of its synthesis, characterization, and potential applications, offering insights for its effective utilization in research and development.

Physicochemical Properties

A summary of the known physical and chemical properties of 1,1,1-Trifluoro-2-trifluoromethyl-2,4-pentanediol is presented in the table below. It is important to note that while some experimental data is available, other values are predicted and should be considered with appropriate caution.

| Property | Value | Source |

| CAS Number | 34844-48-9 | [2] |

| Molecular Formula | C₆H₈F₆O₂ | [2] |

| Molecular Weight | 226.12 g/mol | [2] |

| Appearance | Colorless to off-white solid | [2] |

| Boiling Point | 191 °C | [2] |

| Density | 1.451 g/cm³ | [2] |

| Flash Point | 69 °C | [2] |

| pKa (Predicted) | 9.55 ± 0.29 | [2] |

| Storage Temperature | 2-8 °C | [2] |

Synthesis of 1,1,1-Trifluoro-2-trifluoromethyl-2,4-pentanediol

The synthesis of the title compound is a two-step process that begins with the aldol condensation of hexafluoroacetone and acetone, followed by the reduction of the resulting keto-alcohol.

Step 1: Aldol Condensation of Hexafluoroacetone and Acetone

This reaction forms the carbon-carbon bond that constitutes the backbone of the target molecule. The highly electrophilic carbonyl carbon of hexafluoroacetone readily undergoes nucleophilic attack by the enolate of acetone.

Caption: Base-catalyzed aldol condensation of hexafluoroacetone and acetone.

Step 2: Reduction of 1,1,1-Trifluoro-4-hydroxy-4-(trifluoromethyl)pentan-2-one

The ketone functionality of the aldol product is selectively reduced to a secondary alcohol using a mild reducing agent such as sodium borohydride.

Caption: Reduction of the keto-alcohol to the target diol.

Experimental Protocols

The following protocols are based on general procedures for aldol condensations and sodium borohydride reductions and should be adapted and optimized for specific laboratory conditions.

Protocol 1: Synthesis of 1,1,1-Trifluoro-4-hydroxy-4-(trifluoromethyl)pentan-2-one

Materials:

-

Hexafluoroacetone (gas or hydrate)

-

Acetone (anhydrous)

-

Anhydrous potassium carbonate

-

Anhydrous diethyl ether

-

Hydrochloric acid (1 M)

-

Saturated sodium chloride solution

-

Anhydrous magnesium sulfate

Procedure:

-

To a flame-dried three-neck round-bottom flask equipped with a mechanical stirrer, a dry ice condenser, and a gas inlet tube, add anhydrous potassium carbonate.

-

Cool the flask to -78 °C using a dry ice/acetone bath.

-

Condense hexafluoroacetone gas into the flask.

-

Slowly add anhydrous acetone to the cooled, stirred suspension.

-

Allow the reaction mixture to slowly warm to room temperature and stir for 24 hours.

-

Cool the reaction mixture in an ice bath and slowly add 1 M hydrochloric acid to neutralize the base.

-

Transfer the mixture to a separatory funnel and extract with diethyl ether.

-

Wash the combined organic layers with saturated sodium chloride solution, dry over anhydrous magnesium sulfate, and filter.

-

Remove the solvent under reduced pressure to yield the crude keto-alcohol, which can be purified by vacuum distillation or column chromatography.

Protocol 2: Synthesis of 1,1,1-Trifluoro-2-trifluoromethyl-2,4-pentanediol

Materials:

-

1,1,1-Trifluoro-4-hydroxy-4-(trifluoromethyl)pentan-2-one

-

Sodium borohydride

-

Methanol

-

Hydrochloric acid (1 M)

-

Ethyl acetate

-

Saturated sodium chloride solution

-

Anhydrous sodium sulfate

Procedure:

-

Dissolve the keto-alcohol in methanol in a round-bottom flask and cool the solution in an ice bath.

-

Slowly add sodium borohydride portion-wise to the stirred solution.[3]

-

After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 4 hours.

-

Cool the reaction mixture in an ice bath and slowly add 1 M hydrochloric acid to quench the excess sodium borohydride and neutralize the solution.

-

Remove the methanol under reduced pressure.

-

Extract the aqueous residue with ethyl acetate.

-

Wash the combined organic layers with saturated sodium chloride solution, dry over anhydrous sodium sulfate, and filter.

-

Remove the solvent under reduced pressure to yield the crude diol.

-

The product can be purified by recrystallization or column chromatography.

Characterization

Due to the lack of publicly available spectral data for 1,1,1-trifluoro-2-trifluoromethyl-2,4-pentanediol, the following are expected characteristic signals based on its structure and data from analogous compounds.

-

¹H NMR: Expected signals would include a complex multiplet for the methylene protons, a multiplet for the methine proton of the secondary alcohol, a singlet for the methyl protons, and broad singlets for the two hydroxyl protons.

-

¹³C NMR: Signals for the two trifluoromethyl carbons, the quaternary carbon bearing the gem-bis(trifluoromethyl) group and a hydroxyl group, the methylene carbon, the methine carbon of the secondary alcohol, and the methyl carbon are anticipated. The carbons attached to fluorine atoms will exhibit splitting.

-

¹⁹F NMR: A singlet corresponding to the six equivalent fluorine atoms of the two trifluoromethyl groups is expected.

-

IR Spectroscopy: Characteristic absorption bands would include a broad O-H stretching band for the hydroxyl groups (around 3400 cm⁻¹), C-H stretching bands (around 2900-3000 cm⁻¹), and strong C-F stretching bands (around 1100-1300 cm⁻¹).

-

Mass Spectrometry: The mass spectrum would be expected to show the molecular ion peak (if observable) and characteristic fragmentation patterns, including the loss of water, trifluoromethyl radicals, and other small fragments.

Applications

The unique properties of 1,1,1-trifluoro-2-trifluoromethyl-2,4-pentanediol make it a valuable building block in several areas:

Pharmaceutical and Agrochemical Synthesis

The introduction of the gem-bis(trifluoromethyl) moiety can significantly enhance the biological activity and metabolic stability of a molecule.[1] This diol can serve as a scaffold for the synthesis of novel drug candidates and agrochemicals. The two hydroxyl groups provide handles for further chemical modifications, allowing for the creation of a diverse library of compounds for biological screening.

Materials Science

Fluorinated diols are used as monomers in the synthesis of high-performance polymers such as polyurethanes and polyesters.[4] The incorporation of the fluorinated diol into the polymer backbone can impart desirable properties such as:

-

Enhanced thermal stability: The strong carbon-fluorine bonds contribute to a more stable polymer at elevated temperatures.

-

Increased chemical resistance: The fluorine atoms shield the polymer backbone from chemical attack.

-

Low surface energy: This results in hydrophobic and oleophobic surfaces, useful for creating water and oil-repellent coatings.

-

Low refractive index: Important for optical applications.

Caption: Potential applications of the target diol.

Safety and Handling

No specific toxicity data for 1,1,1-trifluoro-2-trifluoromethyl-2,4-pentanediol is readily available. However, based on its starting materials and related fluorinated compounds, the following precautions are recommended:

-

Hexafluoroacetone: This starting material is a toxic and corrosive gas. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles.

-

Fluorinated Compounds: Many fluorinated organic compounds can be irritants to the skin, eyes, and respiratory system. Handle with care, avoiding inhalation, ingestion, and skin contact.

-

General Handling: It is recommended to handle 1,1,1-trifluoro-2-trifluoromethyl-2,4-pentanediol in a well-ventilated area, wearing standard PPE.

Conclusion

1,1,1-Trifluoro-2-trifluoromethyl-2,4-pentanediol is a valuable and versatile fluorinated building block with significant potential in both medicinal chemistry and materials science. Its synthesis, while requiring the handling of gaseous hexafluoroacetone, is achievable through a straightforward two-step process. The presence of the gem-bis(trifluoromethyl) group and two hydroxyl functionalities offers a unique combination of properties that can be exploited to create novel molecules with enhanced performance characteristics. Further research into the specific applications and biological activities of derivatives of this diol is warranted and could lead to the development of new drugs, agrochemicals, and advanced materials.

References

- U.S. Patent US4568778A, "Process for the preparation of 1,1,1-trichloro-2,2,2-trifluoroethane," accessed January 17, 2026, .

-

Experiment 19 — Aldol Condensation. Accessed January 17, 2026. [Link].

-

Synthesis of Difluorinated Halohydrins by the Chemoselective Addition of Difluoroenolates to α-Haloketones. PMC. Accessed January 17, 2026. [Link].

-

-

The Aldol Condensation: Synthesis of Dibenzalacetone. Accessed January 17, 2026. [Link].

-

- Chinese Patent CN110498730B, "Synthetic method of 1, 2, 4-trifluorobenzene," accessed January 17, 2026, .

-

Experiment 6 - Aldol Condensation. WebAssign. Accessed January 17, 2026. [Link].

-

1,1,1-Trifluoro-2,4-pentanedione | C5H5F3O2 | CID 73943. PubChem. Accessed January 17, 2026. [Link].

-

Borohydride Reduction of Fluorenone. OpenBU. Accessed January 17, 2026. [Link].

-

Fluorinated Polyurethanes, Synthesis and Properties. MDPI. Accessed January 17, 2026. [Link].

-

Defluorinated Alkylation of α-Trifluoromethyl Alkenes and Benzyl Alcohol for the Synthesis of gem-Difluoroalkenes. Accessed January 17, 2026. [Link].

-

The synthesis of the 2,3-difluorobutan-1,4-diol diastereomers. PMC. Accessed January 17, 2026. [Link].

-

The Aldol Condensation. Magritek. Accessed January 17, 2026. [Link].

-

Visible-light-promoted defluorinated alkylation of trifluoromethyl alkenes initiated by radical[5][6]-Brook rearrangement: facile synthesis of gem-difluoro homoallylic alcohol derivatives. Organic Chemistry Frontiers. Accessed January 17, 2026. [Link].

-

Copper-Catalyzed Stereoselective Synthesis of Fluorinated 1,3-Dienes via Sequential Iodine–Fluorine Elimination. Organic Letters. Accessed January 17, 2026. [Link].

-

Experiment 3 - Reduction of a Ketone. WebAssign. Accessed January 17, 2026. [Link].

-

European Patent EP3819284B1, "METHOD FOR PREPARING 1,2-PENTANEDIOL," accessed January 17, 2026, [Link].

-

New method for polyurethane synthesis using fluorine compound developed jointly by Kobe University and AGC Inc. Kobe University. Accessed January 17, 2026. [Link].

-

Chemistry 211 Experiment 5. Accessed January 17, 2026. [Link].

-

Copper-Catalyzed Stereoselective Synthesis of Fluorinated 1,3-Dienes via Sequential Iodine–Fluorine Elimination. ResearchGate. Accessed January 17, 2026. [Link].

-

FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. MDPI. Accessed January 17, 2026. [Link].

-

Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Master Organic Chemistry. Accessed January 17, 2026. [Link].

-

FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. ResearchGate. Accessed January 17, 2026. [Link].

-

1,1,1 Trifluoro 2,4 Pentanedione. Scribd. Accessed January 17, 2026. [Link].

-

Ionic series in mass spectra of trifluoromethyl-substituted heterocycles and cyclopropanes not containing regular fragment groups. Fluorine Notes. Accessed January 17, 2026. [Link].

-

U.S. Patent US8575393B2, "(10) Patent No.," accessed January 17, 2026, [Link].

-

Expanding the fluorine chemistry of living systems using engineered polyketide synthase pathways. PMC. Accessed January 17, 2026. [Link].

-

Synthesis, Structure, Properties, and Applications of Fluorinated Polyurethane. PMC. Accessed January 17, 2026. [Link].

-

3,5-Bis(trifluoromethyl)benzyl alcohol | C9H6F6O | CID 122933. PubChem. Accessed January 17, 2026. [Link].

-

SAFETY DATA SHEET. Thermo Fisher Scientific. Accessed January 17, 2026. [Link].

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PMC. Accessed January 17, 2026. [Link].

-

Our Patents. P&M Invest. Accessed January 17, 2026. [Link].

-

Experiment 1. Ketone Reduction by Sodium Borohydride: 3-Nitroacetophenone and 9H-Fluoren-9-one. Accessed January 17, 2026. [Link].

-

4-Penten-2-ol, 1,1,1-trifluoro-2-(trifluoromethyl)- | C6H6F6O | CID 328870. PubChem. Accessed January 17, 2026. [Link].

-

Synthesis and Surface Properties of Fluorinated Polyurethanes. ResearchGate. Accessed January 17, 2026. [Link].

-

Ketone Reduction Lab with NaBH4. Scribd. Accessed January 17, 2026. [Link].

-

Polyurethanes synthesized using biomass-derived furan diols as sustainable triboelectric materials. Chemical Communications. Accessed January 17, 2026. [Link].

-

Transient Formation of Hemiketals from Pentafluoro-gem-diols in the Presence of Alcohols. PMC. Accessed January 17, 2026. [Link].

Sources

- 1. mdpi.com [mdpi.com]

- 2. 1,1,1-Trifluoro-2-trifluoromethylpentane-2,4-diol | 34844-48-9 [chemicalbook.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Fluorinated Polyurethanes, Synthesis and Properties [mdpi.com]

- 5. CA2140443C - Process for the preparation of 1,1,1-trichloro-2,2,2-trifluoroethane - Google Patents [patents.google.com]

- 6. amherst.edu [amherst.edu]

A Predictive Spectroscopic Guide to 1,1,1-Trifluoro-2-trifluoromethyl-2,4-pentanediol: From Synthesis to Spectral Interpretation

Introduction

This technical guide, designed for researchers, scientists, and drug development professionals, provides a predictive analysis of the spectral characteristics of 1,1,1-Trifluoro-2-trifluoromethyl-2,4-pentanediol. By examining the spectral data of its logical precursor, hexafluoroacetylacetone (HFAA), and related fluorinated alcohols and diols, we can construct a detailed and scientifically grounded prediction of its ¹H, ¹³C, and ¹⁹F NMR spectra, its infrared absorption profile, and its mass spectrometric fragmentation pattern. This guide is structured to not only present the predicted data but also to elucidate the underlying principles and experimental considerations, thereby serving as a practical tool for the synthesis and characterization of this and similar fluorinated compounds.

Synthesis of 1,1,1-Trifluoro-2-trifluoromethyl-2,4-pentanediol

The most direct route to 1,1,1-Trifluoro-2-trifluoromethyl-2,4-pentanediol is the reduction of the corresponding diketone, hexafluoroacetylacetone (HFAA). This transformation can be achieved through various methods, with catalytic hydrogenation or reduction with metal hydrides being the most common. For the purpose of this guide, we will focus on the well-established and versatile method of reduction using sodium borohydride (NaBH₄), a reagent known for its chemoselectivity in reducing ketones and aldehydes.[1]

Experimental Protocol: Sodium Borohydride Reduction of Hexafluoroacetylacetone

This protocol is a representative procedure for the synthesis of the target diol.

Materials:

-

Hexafluoroacetylacetone (HFAA)

-

Sodium borohydride (NaBH₄)

-

Methanol (MeOH)

-

Deionized water

-

Diethyl ether or Dichloromethane

-

Anhydrous magnesium sulfate (MgSO₄)

-

Hydrochloric acid (1 M)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve hexafluoroacetylacetone (1.0 eq.) in methanol (10 volumes).

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add sodium borohydride (2.2 eq.) portion-wise to the stirred solution, maintaining the temperature below 5 °C. The excess of NaBH₄ ensures the complete reduction of both ketone functionalities.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 4-6 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, cool the reaction mixture back to 0 °C and cautiously quench the excess NaBH₄ by the slow, dropwise addition of 1 M HCl until the effervescence ceases and the pH is neutral to slightly acidic.

-

Remove the methanol under reduced pressure using a rotary evaporator.

-

To the resulting aqueous residue, add deionized water and extract the product with diethyl ether or dichloromethane (3 x 20 mL).

-

Combine the organic layers and wash with brine (20 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 1,1,1-Trifluoro-2-trifluoromethyl-2,4-pentanediol.

-

The crude product can be purified by flash column chromatography on silica gel or by distillation under reduced pressure.

FTIR Spectroscopy

Sample Preparation:

-

Neat Liquid: Place a drop of the liquid sample between two salt plates (e.g., NaCl or KBr) to form a thin film. [2]* Attenuated Total Reflectance (ATR): Place a small drop of the sample directly onto the ATR crystal. This is a convenient method that requires minimal sample preparation. [3] Instrument Parameters:

-

Acquire a background spectrum of the empty sample holder or clean ATR crystal.

-

Acquire the sample spectrum.

-

The data is typically collected over a range of 4000-400 cm⁻¹.

Mass Spectrometry (GC-MS)

Sample Preparation:

-

Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a volatile organic solvent such as dichloromethane or methanol. [4] Instrument Parameters:

-

Gas Chromatograph (GC):

-

Injector Temperature: 250 °C

-

Column: A non-polar or medium-polarity column (e.g., DB-5ms).

-

Oven Program: Start at a low temperature (e.g., 50 °C), hold for a few minutes, then ramp up to a high temperature (e.g., 280 °C).

-

-

Mass Spectrometer (MS):

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 300.

-

Conclusion

This technical guide provides a comprehensive, predictive overview of the spectral characteristics of 1,1,1-Trifluoro-2-trifluoromethyl-2,4-pentanediol. By leveraging a scientifically sound approach based on the known synthesis of the molecule and the spectral data of analogous compounds, we have constructed a detailed and reliable set of predicted NMR, IR, and mass spectra. The provided experimental protocols offer a practical starting point for the actual characterization of this and similar fluorinated diols. This guide is intended to empower researchers and scientists in their efforts to synthesize and characterize novel fluorinated compounds, facilitating their exploration in various fields of chemical science.

References

-

Drawell. FTIR Analysis for Liquid Samples - What You Need to Know. Available from: [Link]

-

FDA. Direct Injection Gas Chromatography Mass Spectrometry (GC-MS) Method for the Detection of Listed Impurities in Hand Sanitizers. 2020. Available from: [Link]

-

Headspace GC-MS Determination of Ethanol in Nonbeverage Alcohol Products. Available from: [Link]

-

Iowa State University. NMR Sample Preparation | Chemical Instrumentation Facility. Available from: [Link]

-

PubMed. Direct assignment of the relative configuration in acyclic 1,3-diols by 1H NMR spectroscopy. 2005. Available from: [Link]

-

PubMed. Mass spectrometric analysis of long-chain esters of diols. Available from: [Link]

-

PubMed. 1H NMR spectra of alkane-1,3-diols in benzene: GIAO/DFT shift calculations. Available from: [Link]

-

ResearchGate. Forensic Characterization of Liquor Samples by Gas Chromatography-Mass Spectrometry (GC-MS) – A Review. 2017. Available from: [Link]

-

Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Master Organic Chemistry. 2011. Available from: [Link]

-

SpectraBase. 1,3-Propanediol - Optional[1H NMR] - Spectrum. Available from: [Link]

-

Western University. NMR Sample Preparation. Available from: [Link]

-

Wikipedia. Fragmentation (mass spectrometry). Available from: [Link]

Sources

An In-Depth Technical Guide to the Solubility of 1,1,1-Trifluoro-2-trifluoromethyl-2,4-pentanediol in Organic Solvents

This guide provides a comprehensive overview of the solubility characteristics of 1,1,1-Trifluoro-2-trifluoromethyl-2,4-pentanediol, a geminal diol also known as hexafluoroacetylacetone monohydrate. Intended for researchers, scientists, and professionals in drug development, this document delves into the theoretical and practical aspects of this compound's solubility in various organic solvents.

Introduction: Understanding the Unique Nature of 1,1,1-Trifluoro-2-trifluoromethyl-2,4-pentanediol

1,1,1-Trifluoro-2-trifluoromethyl-2,4-pentanediol (MW: 226.12 g/mol ) is a fluorinated diol with the chemical structure C₆H₈F₆O₂.[1] It is the hydrate of hexafluoroacetylacetone and exists as a geminal diol. The presence of two trifluoromethyl groups significantly influences its physicochemical properties, including its electronic and steric profile, and consequently, its solubility. The strong electron-withdrawing nature of the trifluoromethyl groups enhances the acidity of the hydroxyl protons, making this compound a stronger hydrogen bond donor compared to its non-fluorinated counterparts.

Fluorinated alcohols, in general, are noted for their distinct properties, including high polarity, strong hydrogen bonding capabilities, and unique solubility profiles.[2] These characteristics are pivotal in various applications, from specialty solvents in organic synthesis to intermediates in pharmaceutical manufacturing. Understanding the solubility of this particular diol is crucial for its effective use in reaction chemistry, formulation development, and purification processes.

Theoretical Framework for Solubility

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which is a reflection of the intermolecular forces between the solute and solvent molecules. For 1,1,1-Trifluoro-2-trifluoromethyl-2,4-pentanediol, the key intermolecular interactions at play are:

-

Hydrogen Bonding: The two hydroxyl groups can act as both hydrogen bond donors and acceptors. The enhanced acidity of the hydroxyl protons makes this molecule a particularly strong hydrogen bond donor.

-

Dipole-Dipole Interactions: The molecule possesses a significant dipole moment due to the presence of the highly electronegative fluorine and oxygen atoms.

-

Van der Waals Forces: These are present in all molecules and contribute to the overall intermolecular attractions.

The interplay of these forces dictates the solubility of the diol in different organic solvents.

Expected Solubility Profile in Common Organic Solvents

While specific quantitative solubility data for 1,1,1-Trifluoro-2-trifluoromethyl-2,4-pentanediol is not extensively available in the public domain, we can predict its general solubility behavior based on its structure and the properties of similar fluorinated compounds. Fluorinated diols generally exhibit limited solubility in highly polar solvents like water but are miscible with certain fluorinated solvents.[3]

Table 1: Predicted Qualitative Solubility of 1,1,1-Trifluoro-2-trifluoromethyl-2,4-pentanediol in Various Organic Solvent Classes

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Protic Solvents | Methanol, Ethanol | High | These solvents can act as both hydrogen bond donors and acceptors, readily interacting with the hydroxyl groups of the diol. |

| Aprotic Polar Solvents | Acetone, Ethyl Acetate, Acetonitrile | Moderate to High | These solvents are hydrogen bond acceptors and can interact favorably with the diol's hydroxyl groups. The overall polarity is also compatible. |

| Ethers | Diethyl Ether, Tetrahydrofuran (THF) | Moderate | Ethers are hydrogen bond acceptors, but their overall polarity is lower than that of ketones and esters, which may limit solubility. |

| Aromatic Hydrocarbons | Toluene, Benzene | Low to Moderate | These nonpolar solvents primarily interact through van der Waals forces. The polar nature of the diol will limit its solubility. |

| Aliphatic Hydrocarbons | Hexane, Heptane | Low | As nonpolar solvents, they have very weak interactions with the polar diol, leading to poor solubility. |

| Fluorinated Solvents | HFC-134a, Fluorinated Alcohols | High | "Fluorous-fluorous" interactions are favorable, often leading to high miscibility.[3] |

Experimental Protocol for Determining Thermodynamic Solubility

To obtain precise and reliable solubility data, a robust experimental protocol is essential. The following section outlines a detailed, self-validating methodology for determining the thermodynamic solubility of 1,1,1-Trifluoro-2-trifluoromethyl-2,4-pentanediol.

Materials and Equipment

-

1,1,1-Trifluoro-2-trifluoromethyl-2,4-pentanediol (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance (± 0.1 mg)

-

Vials with screw caps and PTFE septa

-

Constant temperature incubator/shaker or water bath

-

Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Refractive Index)

-

Volumetric flasks and pipettes

Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility.

Caption: Experimental workflow for determining the thermodynamic solubility of the diol.

Step-by-Step Methodology

-

Preparation of Saturated Solutions:

-

Add an excess amount of 1,1,1-Trifluoro-2-trifluoromethyl-2,4-pentanediol to a series of vials. The presence of undissolved solid is crucial to ensure saturation.

-

Accurately add a known volume of the desired organic solvent to each vial.

-

-

Equilibration:

-

Seal the vials and place them in a constant temperature shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period to reach equilibrium. A minimum of 24-48 hours is recommended. It is advisable to perform a time-to-equilibrium study by taking measurements at different time points (e.g., 24, 48, and 72 hours) to ensure that the concentration has reached a plateau.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the supernatant through a 0.22 µm syringe filter into a clean, pre-weighed vial. This step is critical to remove any undissolved microparticles.

-

-

Analysis:

-

Accurately weigh the filtered sample.

-

Dilute the filtered sample with a suitable solvent to a concentration that falls within the linear range of the analytical method (e.g., HPLC).

-

Analyze the diluted sample by HPLC to determine the concentration of the diol. A pre-established calibration curve of the diol in the same solvent system is required.

-

-

Calculation of Solubility:

-

The solubility (S) can be calculated using the following formula:

S ( g/100 mL) = (C_hplc × DF × V_initial) / (V_sample) × 100

Where:

-

C_hplc is the concentration determined by HPLC (g/mL)

-

DF is the dilution factor

-

V_initial is the initial volume of the diluted sample (mL)

-

V_sample is the volume of the supernatant taken (mL)

-

-

Factors Influencing Solubility

-

Temperature: The solubility of most solids increases with temperature. It is advisable to determine the solubility at various temperatures to understand the thermodynamic properties of the dissolution process.

-

Solvent Polarity: As discussed, the polarity of the solvent and its ability to form hydrogen bonds are the primary determinants of solubility for this diol.

-

Purity of the Compound and Solvent: Impurities can affect the measured solubility. Therefore, using high-purity materials is essential for accurate results.

Conclusion

References

- Vulcanchem. 4-(p-Tolyl)-1,1,1-trifluoro-2-trifluoromethyl-2,4-pentanediol.

Sources

An In-depth Technical Guide to the Thermal Stability of 1,1,1-Trifluoro-2-trifluoromethyl-2,4-pentanediol

Prepared by: A Senior Application Scientist

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Direct, publicly available data on the thermal stability of 1,1,1-Trifluoro-2-trifluoromethyl-2,4-pentanediol is limited. This guide, therefore, provides a comprehensive framework for its assessment based on established principles of physical organic chemistry and the known behavior of structurally similar fluorinated compounds. The protocols and theoretical discussions herein are intended to equip researchers with the necessary tools to perform a robust evaluation of this and other novel fluorinated molecules.

Introduction: The Promise and Challenge of Fluorinated Diols

The strategic incorporation of fluorine into organic molecules has become a cornerstone of modern drug discovery and materials science. The unique physicochemical properties imparted by fluorine, such as enhanced metabolic stability, increased binding affinity, and altered lipophilicity, are highly sought after. 1,1,1-Trifluoro-2-trifluoromethyl-2,4-pentanediol, with its two trifluoromethyl groups and two hydroxyl functionalities, represents a fascinating and potentially versatile building block. Its structure suggests applications as a chiral ligand, a precursor for fluorinated polymers, or a component in advanced formulations.

However, the utility of any novel compound is fundamentally linked to its stability under various processing and storage conditions. Thermal stability is a critical parameter, influencing everything from reaction conditions during synthesis to the shelf-life of a final product. Understanding the temperature at which a molecule begins to degrade, the nature of its decomposition products, and the energetic changes involved is paramount for safe and effective application. This guide provides a comprehensive technical overview of the theoretical considerations and experimental methodologies required to fully characterize the thermal stability of 1,1,1-Trifluoro-2-trifluoromethyl-2,4-pentanediol.

Theoretical Underpinnings of Thermal Stability in Fluorinated Diols

The thermal behavior of 1,1,1-Trifluoro-2-trifluoromethyl-2,4-pentanediol is governed by a balance of stabilizing and destabilizing structural features.

-

The Stabilizing Effect of Fluorine: The carbon-fluorine bond is the strongest single bond in organic chemistry, with a bond dissociation energy of approximately 116 kcal/mol. This inherent strength generally confers high thermal stability to fluorinated compounds.

-

The Role of Hydroxyl Groups: In contrast, the hydroxyl groups represent potential sites for thermal decomposition. Alcohols can undergo dehydration to form alkenes or water, a process that can be catalyzed by acidic or basic impurities, or initiated at high temperatures.

-

Potential Decomposition Pathways: Given the structure of 1,1,1-Trifluoro-2-trifluoromethyl-2,4-pentanediol, several thermal decomposition pathways can be postulated:

-

Dehydration: The loss of one or two molecules of water is a likely initial step. The 1,3-diol arrangement could facilitate intramolecular hydrogen bonding, potentially influencing the ease of dehydration.

-

Retro-Aldol Reaction: The molecule can be viewed as a β-hydroxy ketone tautomer. The retro-aldol reaction is a well-established process where a β-hydroxy carbonyl compound cleaves into two carbonyl fragments.[1][2] In this case, it could lead to the formation of hexafluoroacetone and acetone. This reaction can be catalyzed by both acids and bases.[1]

-

C-C Bond Cleavage: At higher temperatures, cleavage of the carbon-carbon backbone can occur, leading to the formation of smaller fluorinated and non-fluorinated volatile fragments.

-

A Validated Experimental Workflow for Thermal Stability Assessment

A multi-technique approach is essential for a comprehensive understanding of the thermal stability of 1,1,1-Trifluoro-2-trifluoromethyl-2,4-pentanediol. The following workflow provides a robust methodology for its characterization.

Caption: Postulated thermal decomposition pathways.

Practical Implications and Handling

A thorough understanding of the thermal stability profile allows for informed decisions regarding the handling and use of 1,1,1-Trifluoro-2-trifluoromethyl-2,4-pentanediol.

-

Maximum Processing Temperature: The onset of decomposition as determined by TGA should be considered the maximum short-term processing temperature. For long-term stability, a significantly lower temperature should be maintained.

-

Storage Conditions: The compound should be stored in a cool, dry place, away from acidic or basic contaminants that could catalyze decomposition.

-

Reaction Compatibility: When used in chemical synthesis, the reaction temperature should be kept well below the decomposition temperature. The potential for the diol to undergo dehydration or a retro-aldol reaction under the reaction conditions should be considered.

Conclusion

References

-

Nakahara, H., et al. (2013). Examination of Fluorination Effect on Physical Properties of Saturated Long-Chain Alcohols by DSC and Langmuir Monolayer. PubMed. [Link]

- Maeda, H., et al. (1996). Fluorination of Secondary and Primary Alcohols by Thermal Decomposition of Electrochemically Generated Alkoxy Triphenylphosphonium Tetrafluoroborates. Chemical and Pharmaceutical Bulletin.

-

American Chemical Society. (2025). Understanding the degradation mechanisms of per- and poly-fluoroalkyl substances (PFAS) through TGA-MS and FT-IR analysis. ACS Fall 2025. [Link]

-

ResearchGate. (n.d.). Dehydration of diols. Request PDF. [Link]

- Maeda, H., et al. (1997).

-

National Center for Biotechnology Information. (n.d.). Carbonylation of Polyfluorinated 1-Arylalkan-1-ols and Diols in Superacids. PMC. [Link]

-

Royal Society of Chemistry. (n.d.). Copper-catalyzed retro-aldol reaction of β-hydroxy ketones or nitriles with aldehydes: chemo- and stereoselective access to (E)-enones and (E)-acrylonitriles. Organic & Biomolecular Chemistry. [Link]

-

Song, C., et al. (2025). Sustainable defluorination pathway: from perfluoro gem diol hydration to electrocatalytic removal of CF3 at room temperature. PubMed. [Link]

-

Royal Society of Chemistry. (n.d.). Thermal decomposition mechanism and kinetics of perfluorooctanoic acid (PFOA) and other perfluorinated carboxylic acids: a theoretical study. Environmental Science: Processes & Impacts. [Link]

-

Martin, J. W., et al. (n.d.). Collection of airborne fluorinated organics and analysis by gas chromatography/chemical ionization mass spectrometry. PubMed. [Link]

-

Ellis, D. A., et al. (n.d.). Thermolysis of fluoropolymers as a potential source of halogenated organic acids in the environment. CSWAB. [Link]

-

University of California, Los Angeles. (n.d.). Illustrated Glossary of Organic Chemistry - Retro-aldol reaction. UCLA Chemistry. [Link]

-

Wikipedia. (n.d.). Aldol reaction. [Link]

-

Heetderks, L., & Wang, J. (2022). Evolved Gas Analysis with Thermogravimetric Analysis – Mass Spectroscopy (TGA-MS). Eurofins EAG. [Link]

-

American Chemical Society. (n.d.). Journal of Medicinal Chemistry. ACS Publications. [Link]

-

The Organic Chemistry Tutor. (2025). Mind-Blowing Retro-Aldol Ring Expansion Mechanism! YouTube. [Link]

-

Patel, K. (2025). Dehydration Of Diols | Detailed Mechanisms | BSc.Chemistry 2nd Sem. NEP 2020,New Syllabus. YouTube. [Link]

-

Wu, C., et al. (2023). Thermal Decomposition of Two Gaseous Perfluorocarboxylic Acids: Products and Mechanisms. PubMed. [Link]

-

Wikipedia. (n.d.). Differential scanning calorimetry. [Link]

-

Khan Academy. (n.d.). Retro-aldol and retrosynthesis. [Link]

-

ResearchGate. (n.d.). Differential scanning calorimetry (DSC) overlay of fluorinated and nonfluorinated polyether-segmented urethane copolymers with no nAl/PFPE loading. ResearchGate. [Link]

-

Torontech. (2025). Differential Scanning Calorimetry DSC Analysis: A Practical Guide to Thermal Insights. [Link]

-

ResearchGate. (n.d.). Collection of Airborne Fluorinated Organics and Analysis by Gas Chromatography/Chemical Ionization Mass Spectrometry. Request PDF. [Link]

-

Enthalpy Analytical. (2022). Monitoring PFAS Impact Using Adsorbable Organic Fluorine by Combustion Ion Chromatography. [Link]

-

Malvern Panalytical. (2025). The Role of Differential Scanning Fluorimetry (DSF) and Differential Scanning Calorimetry (DSC) in Protein Stability Assessment. [Link]

Sources

A Technical Guide to the Safe Handling of 1,1,1-Trifluoro-2-trifluoromethyl-2,4-pentanediol

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: No official Material Safety Data Sheet (MSDS) or Safety Data Sheet (SDS) is readily available for 1,1,1-Trifluoro-2-trifluoromethyl-2,4-pentanediol. This guide has been constructed by synthesizing data from a partial SDS for the compound, extensive safety data for the close structural and chemical analog 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP), and established principles for handling highly fluorinated substances. This document is intended to provide a robust framework for risk assessment and safe handling, not to replace a manufacturer-supplied SDS.

Introduction: Navigating Safety for a Novel Fluorinated Diol

The introduction of fluorine into organic molecules can profoundly alter their chemical and biological properties, a feature extensively leveraged in pharmaceutical and materials science.[1][2] 1,1,1-Trifluoro-2-trifluoromethyl-2,4-pentanediol is a unique structure, combining a diol functionality with a gem-trifluoromethyl alcohol moiety. This structural motif is known to impart strong hydrogen bond donating properties and high acidity to the hydroxyl protons, similar to the well-characterized solvent HFIP.[3]

While these properties make such compounds valuable research tools, they also present significant safety challenges.[1][3] The scarcity of toxicological data for many research chemicals necessitates a proactive and informed approach to safety.[4] This guide provides a comprehensive safety and handling protocol for 1,1,1-Trifluoro-2-trifluoromethyl-2,4-pentanediol by analyzing its structure, extrapolating data from its closest analog, HFIP, and integrating best practices for managing fluorinated chemicals.[1][5]

Section 1: Hazard Identification and Classification

While a complete GHS classification for the title compound is not available, a partial SDS identifies it as causing skin irritation (H315), serious eye irritation (H319), and potential respiratory irritation (H335).[6] However, a deeper analysis based on its structural analog, HFIP, suggests that more severe hazards are likely. The gem-trifluoromethyl group is strongly electron-withdrawing, significantly increasing the acidity of the adjacent hydroxyl group. This acidity is the primary driver of the corrosive nature of compounds like HFIP.[3]

HFIP is classified as a corrosive substance that causes severe skin burns and eye damage, and can be harmful if swallowed, inhaled, or absorbed through the skin.[7][8][9][10] Given the identical functional group, it is prudent to treat 1,1,1-Trifluoro-2-trifluoromethyl-2,4-pentanediol with a similar level of caution, anticipating it to be corrosive and potentially toxic.

Inferred GHS Classification Summary

| Hazard Class | Category | GHS Pictogram | Signal Word | Hazard Statement | Basis of Classification |

| Skin Corrosion/Irritation | 1A / 1B | GHS05 Corrosion | Danger | H314: Causes severe skin burns and eye damage | Analogy to HFIP[7][8][10][11] |

| Serious Eye Damage/Irritation | 1 | GHS05 Corrosion | Danger | H318: Causes serious eye damage | Analogy to HFIP, Risk of blindness[7][8][11] |

| Acute Toxicity (Oral, Dermal, Inhalation) | 4 | GHS07 Exclamation Mark | Warning | H302/H312/H332: Harmful if swallowed, in contact with skin, or if inhaled | Analogy to HFIP[9][10] |

| Specific Target Organ Toxicity (Single Exposure) | 3 | GHS07 Exclamation Mark | Warning | H335: May cause respiratory irritation | Direct data for the compound[6] |

This table represents a projected classification for risk assessment purposes and should be treated with the caution appropriate for an uncharacterized substance.

Section 2: The Causality of Hazard - A Mechanistic Perspective

The significant hazard profile of this molecule stems directly from its chemical structure. Understanding this relationship is key to appreciating the necessity of the stringent handling protocols outlined below.

Caption: Relationship between structure and corrosive hazard.

The two trifluoromethyl (CF3) groups exert a powerful inductive electron-withdrawing effect. This effect destabilizes the conjugate base (alkoxide), making the parent alcohol much more acidic than a typical alcohol. This high acidity means the compound can readily donate a proton to biological molecules, disrupting cellular structures and leading to chemical burns on contact with skin or eyes.[3]

Section 3: Safe Handling and Engineering Controls

All handling of 1,1,1-Trifluoro-2-trifluoromethyl-2,4-pentanediol must be predicated on the assumption that it is corrosive and toxic. Adherence to the following protocols is mandatory.[1][5]

3.1 Engineering Controls

-

Chemical Fume Hood: All manipulations, including weighing, transferring, and preparing solutions, must be conducted inside a certified chemical fume hood to prevent inhalation of vapors.[5][12]

-

Safety Shower and Eyewash Station: An operational and easily accessible safety shower and eyewash station are critical. Ensure the path is unobstructed.[10]

3.2 Personal Protective Equipment (PPE) The selection of appropriate PPE is the most critical barrier to exposure.[5]

| Protection Type | Specification | Rationale and Best Practices |

| Hand Protection | Double-gloving with a nitrile inner glove and a butyl or Viton™ outer glove. | HFIP and similar compounds can permeate standard nitrile gloves. Check manufacturer compatibility data.[12] Immediately remove and replace gloves if contamination is suspected.[12] |

| Eye Protection | Chemical splash goggles worn with a full-face shield. | Standard safety glasses are insufficient. The high risk of corrosive splashes that can cause permanent eye damage necessitates maximum protection.[7][12] |

| Body Protection | A flame-resistant laboratory coat worn over long-sleeved clothing. | Ensure the lab coat is fully buttoned. For larger quantities or tasks with a high splash risk, a chemical-resistant apron is required.[1] |

| Footwear | Closed-toe shoes made of a non-porous material. | Protects against spills. |

3.3 Storage and Waste Disposal

-

Storage: Store in a cool, dry, well-ventilated area designated for corrosive materials.[5] Keep containers tightly sealed and away from incompatible materials such as strong bases, acids, and metals.[10]

-

Waste Disposal: Dispose of waste as hazardous chemical waste in accordance with all local, state, and federal regulations. Do not pour down the drain.[5][13] Contaminated materials (gloves, paper towels) must also be disposed of as hazardous waste.

Section 4: Emergency Procedures

Immediate and correct response to an exposure is critical to minimizing injury.[7]

-

Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing all contaminated clothing. Seek immediate medical attention.[7][11] Corrosive injuries from fluorinated alcohols can be severe and may result in poorly healing wounds.[8][11]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention. Do not delay.[7][11]

-

Inhalation: Remove the individual to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[7]

-

Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give them a cupful of water to drink. Seek immediate medical attention. There is a danger of perforation of the digestive tract.[7][8]

-

Spills: Evacuate the area. Wearing full PPE, absorb the spill with an inert material like vermiculite or sand. Place the absorbed material into a sealed, labeled container for hazardous waste disposal. Ventilate the area thoroughly.[7]

Section 5: Experimental Workflow Protocol

This section outlines a self-validating workflow for a typical laboratory-scale experiment, integrating safety checkpoints at each stage.

Caption: A self-validating experimental workflow for safe handling.

References

-

Material Safety Data Sheet - 1,1,1,3,3,3-Hexafluoro-2-propanol. Fisher Scientific.

-

1,1,1-Trifluoro-2-(trifluoromethyl)pentane-2,4-diol - Safety Data Sheet. SynQuest Laboratories, Inc.

-

Safety Data Sheet: 1,1,1,3,3,3-Hexafluoro-2-propanol. Carl Roth GmbH + Co. KG.

-

1,1,1,3,3,3-Hexafluoro-2-Propanol or HFIP Manufacturers, with SDS. Muby Chemicals.

-

Safety Data Sheet: 1,1,1,3,3,3-Hexafluoro-2-propanol D2. Carl Roth GmbH + Co. KG.

-

SAFETY DATA SHEET - 1,1,1,3,3,3-Hexafluoro-2-propanol. Fisher Scientific.

-

1,1,1-Trifluoro-2,4-pentanedione, 98% 5 g | Buy Online | Thermo Scientific Chemicals. Thermo Fisher Scientific.

-

SAFETY DATA SHEET - 1,1,1-Trifluoro-2,4-pentanedione. Fisher Scientific.

-

1,1,1 Trifluoro 2,4 Pentanedione | PDF | Safety | Toxicology. Scribd.

-